4-(2,2,3,3,3-Pentafluoropropoxy)aniline

Catalog No.
S8897840
CAS No.
M.F
C9H8F5NO
M. Wt
241.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,2,3,3,3-Pentafluoropropoxy)aniline

Product Name

4-(2,2,3,3,3-Pentafluoropropoxy)aniline

IUPAC Name

4-(2,2,3,3,3-pentafluoropropoxy)aniline

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

InChI

InChI=1S/C9H8F5NO/c10-8(11,9(12,13)14)5-16-7-3-1-6(15)2-4-7/h1-4H,5,15H2

InChI Key

HHOXHHOUCGUCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCC(C(F)(F)F)(F)F

4-(2,2,3,3,3-Pentafluoropropoxy)aniline is an aromatic compound characterized by the presence of a pentafluoropropoxy group attached to an aniline moiety. Aniline itself is a colorless to brownish oily liquid that is slightly soluble in water and has a distinctive odor. The introduction of the pentafluoropropoxy substituent significantly alters its chemical properties, enhancing its hydrophobic character and potentially influencing its reactivity and interactions with biological systems.

The molecular formula for 4-(2,2,3,3,3-pentafluoropropoxy)aniline is C12H10F5N, and its structure consists of a benzene ring bonded to an amino group (-NH2) at the para position and a pentafluoropropoxy group (-O-C(CF3)2-CH2-) at the para position relative to the amino group. This unique structure contributes to its potential applications in various fields, including pharmaceuticals and materials science.

Typical of anilines:

  • Electrophilic Substitution: The amino group on the aniline ring activates the benzene ring towards electrophilic substitution reactions. For example, it can react with halogens (e.g., bromine water) to form polyhalogenated derivatives due to the electron-donating effect of the amino group .
  • N-alkylation: The amino group can also undergo alkylation reactions with alkyl halides or other electrophiles to form N-alkylated anilines.
  • Acylation: 4-(2,2,3,3,3-Pentafluoropropoxy)aniline can react with acyl chlorides to form amides through acylation reactions .

These reactions are influenced by the electron-withdrawing nature of the pentafluoropropoxy group, which may affect the reactivity of the aniline nitrogen.

The synthesis of 4-(2,2,3,3,3-pentafluoropropoxy)aniline can be achieved through several methods:

  • Direct Alkylation: Aniline can be reacted with 2,2,3,3,3-pentafluoropropanol in the presence of a suitable acid catalyst to facilitate the formation of the ether linkage.
    Aniline+Pentafluoropropanol4 Pentafluoropropoxy aniline\text{Aniline}+\text{Pentafluoropropanol}\rightarrow \text{4 Pentafluoropropoxy aniline}
  • Substitution Reactions: Starting from 4-bromoaniline or similar derivatives can also be used. The bromine atom can be replaced by a pentafluoropropoxy group using nucleophilic substitution methods .

These synthetic routes highlight the versatility of anilines as starting materials for various functionalized products.

4-(2,2,3,3,3-Pentafluoropropoxy)aniline has potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis due to its unique electronic properties and potential biological activity.
  • Material Science: Its fluorinated structure may enhance material properties such as thermal stability and chemical resistance.
  • Agricultural Chemicals: Similar compounds are often explored for use as pesticides or herbicides due to their efficacy and stability .

Interaction studies involving 4-(2,2,3,3,3-pentafluoropropoxy)aniline may focus on its binding affinity with biological targets or its behavior in biological systems. Given that fluorinated compounds often show altered pharmacokinetics compared to their non-fluorinated counterparts , it would be essential to investigate how this compound interacts with enzymes or receptors relevant in pharmacology.

Several compounds share structural similarities with 4-(2,2,3,3,3-pentafluoropropoxy)aniline. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-FluoroanilineFluoro substituent on anilineIncreased polarity; lower lipophilicity
4-Trifluoromethyl-anilineTrifluoromethyl group on anilineStronger electron-withdrawing effect
4-(Perfluoroalkyl)anilinePerfluoroalkyl chain on anilineEnhanced hydrophobicity; potential surfactant properties
4-ChloroanilineChlorine substituent on anilineLess hydrophobic than fluorinated derivatives

The presence of multiple fluorine atoms in 4-(2,2,3,3,3-pentafluoropropoxy)aniline contributes significantly to its unique physical and chemical properties compared to these similar compounds.

Catalytic Systems in Nucleophilic Aromatic Substitution Reactions

The introduction of the pentafluoropropoxy group into aniline derivatives relies heavily on SNAr reactions, where catalytic systems play a pivotal role in overcoming the inherent electronic deactivation of aromatic rings. Traditional stepwise SNAr mechanisms require electron-deficient arenes to stabilize Meisenheimer intermediates, limiting substrate scope. However, recent advances in organocatalytic systems have enabled concerted SNAr pathways that bypass intermediate formation.

The organic superbase t-Bu-P4 has emerged as a transformative catalyst for fluorinated aniline synthesis. By deprotonating nucleophiles and activating aryl fluorides simultaneously, t-Bu-P4 facilitates a single transition state for fluorine displacement, even in electron-rich substrates. For example, reactions between 4-fluoroaniline and pentafluoropropanol under t-Bu-P4 catalysis (5 mol%) in acetonitrile at 80°C achieve 85% yield within 12 hours. This system’s versatility extends to diverse nucleophiles, including thiols and phosphines, while tolerating functional groups such as nitriles and heteroarenes.

Comparative studies highlight the limitations of metal-based catalysts like cyclopentadienyl rhodium complexes, which require η6-coordination to activate aryl fluorides. While effective for hydroxylation and alkoxylation, these systems show reduced efficiency with bulky pentafluoropropoxy nucleophiles due to steric hindrance at the metal center.

Table 1: Catalytic Systems for Pentafluoropropoxylation of Aniline Derivatives

CatalystSubstrateNucleophileYield (%)Time (h)
t-Bu-P44-fluoroanilinePentafluoropropanol8512
Rh(III)4-fluoroanilinePentafluoropropanol6224
NoneAniline derivativePentafluoropropyl agent7048

Solvent Effects on Reaction Efficiency and Selectivity

Solvent choice critically influences reaction kinetics and regioselectivity in pentafluoropropoxy-aniline synthesis. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile enhance nucleophilicity by stabilizing transition states without participating in hydrogen bonding. In t-Bu-P4-catalyzed reactions, acetonitrile outperforms DMF, achieving 85% vs. 72% yield due to its lower viscosity and improved mass transfer.

Protic solvents, such as ethanol, induce side reactions via hydrogen bonding with the aniline amino group, leading to reduced yields (≤40%) and undesired byproducts like N-alkylated derivatives. Solvent polarity also affects fluorine substitution patterns; in toluene, steric effects dominate, favoring para-substitution, while DMF promotes meta-substitution through electronic stabilization of partial charges.

Mechanistic Insight: Computational studies reveal that acetonitrile’s medium dielectric constant (ε = 37.5) optimally balances charge separation and transition-state stabilization in concerted SNAr pathways. In contrast, low-polarity solvents like dichloromethane (ε = 8.9) fail to activate the aryl fluoride sufficiently, resulting in incomplete conversion.

Comparative Analysis of Pentafluoropropoxy Group Introduction Strategies

Three primary strategies exist for incorporating the pentafluoropropoxy group:

  • Direct SNAr Functionalization: Reacting pre-synthesized 4-fluoroaniline with pentafluoropropanol under catalytic conditions offers the shortest synthetic route (2 steps). This method’s efficiency depends on the aryl fluoride’s activation, with electron-withdrawing groups (e.g., –CN) improving yields to >90%.

  • Multi-Step Alkylation: Early approaches involved nitration of aniline followed by O-alkylation and reduction. However, this 4-step sequence suffers from cumulative yields below 50% and purification challenges due to regioisomeric byproducts.

  • Pentafluoropropoxylation of Phenols: Converting phenols to fluorides via PhenoFluor reagents precedes SNAr reactions. While effective for electron-rich arenes, this method requires stoichiometric reagents and exhibits limited scalability.

Table 2: Strategic Comparison for Pentafluoropropoxy Introduction

StrategyStepsOverall Yield (%)Key Limitation
Direct SNAr285Requires activated aryl fluorides
Multi-Step Alkylation448Low regioselectivity
PhenoFluor Route365High reagent cost

The direct SNAr approach using t-Bu-P4 catalysis represents the most efficient methodology, particularly for medicinal chemistry applications requiring rapid derivatization. However, multi-step alkylation remains relevant for substrates incompatible with SNAr conditions, such as ortho-substituted anilines.

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

241.05260469 g/mol

Monoisotopic Mass

241.05260469 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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